Elimination of Hydrogen Bond Acidity Relative to Fluorinated β-Diketones
3,3-Diethylpentane-2,4-dione, as a 3,3-dialkyl-substituted β-diketone, possesses substantial hydrogen bond basicity (due to carbonyl groups) but completely lacks hydrogen bond acidity [1]. This contrasts sharply with fluorinated analogs such as 1,1,1-trifluoropentane-2,4-dione and hexafluoropentan-2,4-dione, which exhibit significant hydrogen bond acidities [1]. The absence of acidic protons alters solvation and intermolecular interactions in non-aqueous media.
| Evidence Dimension | Hydrogen Bond Acidity |
|---|---|
| Target Compound Data | None (No hydrogen bond acidity) |
| Comparator Or Baseline | 1,1,1-Trifluoropentane-2,4-dione / Hexafluoropentan-2,4-dione |
| Quantified Difference | Significant hydrogen bond acidity present |
| Conditions | Abraham solvation parameter model derived from partition coefficient data in various solvents. |
Why This Matters
This property difference is critical for applications in biphasic extraction where ligand solvation and partitioning into organic phases are key performance drivers.
- [1] Abraham, M. H., Acree, W. E., Jr. (2017). Descriptors for Pentane-2,4-dione and Its Derivatives. Journal of Solution Chemistry, 46(8), 1625–1638. doi:10.1007/s10953-017-0667-y. View Source
